L-PHENYLALANINE (13C9,D8,15N)
Description
Significance of Stable Isotopes in Investigating Biological Systems
The use of stable isotopes has become a cornerstone of modern biomedical research, offering profound insights into the dynamic processes of living organisms. acs.org By introducing isotopically labeled compounds into a biological system, scientists can trace the metabolic fate of these molecules, providing a detailed picture of metabolic fluxes and pathway activities. frontiersin.org This methodology is invaluable for understanding how metabolic networks are regulated and how they are altered in various disease states. frontiersin.orgnih.gov
The key advantage of stable isotope labeling lies in its ability to provide dynamic information about metabolism that cannot be obtained by simply measuring the concentration of metabolites. physoc.org Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the isotopic enrichment in various biomolecules. acs.orgfrontiersin.org This allows for the precise measurement of rates of synthesis, breakdown, and conversion of molecules like proteins, carbohydrates, and lipids. physoc.orgckisotopes.com
Evolution of Multi-Isotopically Labeled Precursors in Systems Biology
The field of systems biology, which seeks to understand the complex interactions within biological systems, has been significantly advanced by the evolution of stable isotope labeling techniques. frontiersin.org Initially, studies often employed singly labeled precursors. However, the development of methods to synthesize molecules with multiple isotopic labels has opened up new frontiers in research. nih.gov
Multi-isotopically labeled precursors, such as amino acids containing a combination of ¹³C, ¹⁵N, and deuterium (B1214612), provide a more detailed and comprehensive view of metabolic pathways. symeres.comoup.com This approach, often referred to as stable isotope labeling by amino acids in cell culture (SILAC), has revolutionized quantitative proteomics. nih.govsigmaaldrich.com By growing cells in media containing "heavy" amino acids, researchers can accurately compare protein abundance between different cell populations, providing critical insights into cellular regulation, protein dynamics, and the molecular basis of disease. nih.govmoravek.comnih.gov The progression from single to multiple labels has enhanced the precision and scope of metabolic flux analysis and pathway discovery. frontiersin.org
Unique Attributes and Research Utility of L-PHENYLALANINE (13C9,D8,15N)
L-Phenylalanine (13C9,D8,15N) is a highly specialized, stable isotope-labeled amino acid that serves as a powerful tool in advanced biochemical and metabolic research. isotope.commedchemexpress.com Its unique isotopic composition, where all nine carbon atoms are replaced with ¹³C, all eight non-exchangeable hydrogen atoms are replaced with deuterium, and the nitrogen atom is replaced with ¹⁵N, makes it an exceptional tracer for a variety of applications. isotope.commedchemexpress.com
The extensive isotopic enrichment of L-Phenylalanine (13C9,D8,15N) provides several key advantages in research. The combination of ¹³C, deuterium, and ¹⁵N labels creates a significant mass shift from the unlabeled ("light") form of phenylalanine. medchemexpress.com This large mass difference allows for clear and unambiguous detection by mass spectrometry, even in complex biological samples. ckisotopes.com
This high degree of labeling is particularly beneficial in quantitative proteomics and metabolomics. symeres.commoravek.com It enables precise and accurate quantification of protein turnover and metabolic flux by minimizing spectral overlap with naturally occurring isotopes. nih.govckisotopes.com The presence of multiple heavy isotopes enhances the sensitivity and reliability of analytical measurements, allowing researchers to track the fate of the entire phenylalanine molecule with high fidelity. chempep.com
Table 1: Isotopic Composition of L-PHENYLALANINE (13C9,D8,15N)
| Isotope | Number of Labeled Atoms |
|---|---|
| Carbon-13 (¹³C) | 9 |
| Deuterium (D) | 8 |
| Nitrogen-15 (¹⁵N) | 1 |
Amino acid tracer methods are fundamental to the study of protein metabolism, including synthesis, breakdown, and oxidation. cambridge.orgnih.govresearchgate.net L-Phenylalanine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet, making it an excellent tracer for studying protein dynamics. medchemexpress.comnih.gov
The use of isotopically labeled phenylalanine, such as L-[1-¹³C]phenylalanine, has been a well-established method for measuring protein synthesis rates. cambridge.org The extensively labeled L-Phenylalanine (13C9,D8,15N) represents a significant advancement in this methodology. nih.gov Its use in techniques like SILAC allows for highly accurate relative and absolute quantification of proteins. nih.govckgas.com When incorporated into proteins, the "heavy" phenylalanine-containing peptides can be easily distinguished from their "light" counterparts by mass spectrometry, enabling precise measurement of changes in protein levels under different experimental conditions. nih.govsigmaaldrich.com This makes L-Phenylalanine (13C9,D8,15N) an invaluable tool for investigating the complex regulation of protein metabolism in health and disease. metsol.commetsol.com
Table 2: Applications of L-PHENYLALANINE (13C9,D8,15N) in Research
| Research Area | Application |
|---|---|
| Proteomics | Quantitative analysis of protein synthesis and turnover using SILAC. nih.govckgas.com |
| Metabolomics | Tracing metabolic pathways and determining metabolic flux. nih.govmoravek.com |
| Biomarker Discovery | Identifying potential biomarkers for diseases by comparing protein expression profiles. moravek.com |
| Drug Development | Studying the effects of drugs on protein metabolism and cellular pathways. musechem.comadesisinc.com |
Properties
Molecular Weight |
182.99 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Biosynthesis of L Phenylalanine 13c9,d8,15n
Chemo-Enzymatic Synthesis Approaches for Multi-Labeled L-Phenylalanine
The synthesis of multi-labeled L-phenylalanine often employs chemo-enzymatic methods, which combine the precision of chemical synthesis with the stereoselectivity of enzymatic reactions. d-nb.infonih.gov This strategy is particularly effective for producing specifically labeled isotopomers. A common approach involves the chemical synthesis of a labeled precursor, such as an isotopically enriched phenylpyruvate, which is then converted to L-phenylalanine through an enzymatic reductive amination reaction. deepdyve.com This final enzymatic step ensures the formation of the desired L-enantiomer with high purity (≥ 99% ee). deepdyve.com
| Synthesis Strategy | Key Precursors | Key Enzyme(s) | Typical Yield | Enantiomeric Purity | Reference |
| Reductive Amination | Labeled Sodium Phenylpyruvate | Phenylalanine Dehydrogenase | High | ≥ 99% ee | deepdyve.com |
| Tyrosine Conversion | Labeled Phenol, L-Serine | β-Tyrosinase | ~75% (from L-tyrosine) | High | acs.org |
| Ammonia Addition | (E)-Cinnamic Acid | Phenylalanine Ammonia Lyase (PAL) | Variable | High | d-nb.info |
Bacterial Production and Site-Specific Isotopic Labeling Strategies in Microorganisms
Microbial systems, particularly engineered strains of Escherichia coli, are widely used for the cost-effective production of isotopically labeled amino acids, including L-phenylalanine. nih.govnih.gov These bacterial systems can be genetically modified to overproduce specific amino acids and secrete them into the growth medium, which simplifies the purification process. nih.gov Site-specific isotopic labeling (SSIL) is a powerful technique in this context, allowing for the incorporation of isotopes at specific atomic positions within the amino acid. nih.govnih.govresearchgate.net This is particularly valuable for NMR spectroscopy studies of large proteins, as it simplifies complex spectra and allows for the study of specific structural features and interactions. nih.govnih.gov Aromatic amino acids like phenylalanine are excellent probes for these studies because they are often located at important interaction interfaces and have distinct NMR chemical shifts. nih.govnih.gov
Incorporation of Labeled Precursors into Phenylalanine via Anabolic Pathways
A cost-effective strategy for producing labeled phenylalanine involves harnessing the natural anabolic pathways of microorganisms. researchgate.net Instead of synthesizing the entire labeled amino acid chemically, inexpensive labeled precursors are supplied to the bacterial culture, which then metabolizes them into the desired product. researchgate.netrsc.org
Several precursors can be used:
Labeled Glycerol: Using 2-13C-glycerol as the sole carbon source in E. coli cultures can lead to the production of phenylalanine with 13C incorporation at specific positions, such as the Cα, Cγ, and Cε carbons. nih.govresearchgate.net
α-Ketoacids: Labeled α-ketoacids, such as phenylpyruvate, are late-stage metabolic intermediates in the phenylalanine biosynthesis pathway. nih.govresearchgate.net Supplying labeled phenylpyruvate to E. coli cultures results in its efficient conversion to phenylalanine via transaminase enzymes, without significant cross-labeling to other amino acids like tyrosine. researchgate.netresearchgate.net
Aryl Acids: In some microorganisms, such as the archaeon Methanococcus maripaludis, exogenous aryl acids like phenylacetate (B1230308) can be directly incorporated into phenylalanine via the indolepyruvate oxidoreductase (IOR) pathway. nih.gov
Maximizing Isotopic Incorporation into Recombinant Proteins
Achieving high levels of isotopic incorporation of labeled phenylalanine into overexpressed recombinant proteins is crucial for the success of subsequent analytical studies. nih.govresearchgate.net Several strategies are employed to maximize this incorporation and prevent dilution by endogenously synthesized, unlabeled phenylalanine.
One common method is to supplement the minimal growth medium with a cocktail of all other unlabeled amino acids while providing only the isotopically labeled phenylalanine. researchgate.net However, this can sometimes lead to isotopic scrambling, where the isotopic label is transferred from phenylalanine to other amino acids like tyrosine. researchgate.net To circumvent this, metabolic inhibitors can be used. Another approach involves adding a large excess of the labeled amino acid to the culture at the point of protein expression induction. For example, adding 200 mg/L of phenylalanine to a uniform 15N minimal medium resulted in approximately 40% incorporation into the expressed protein. nih.gov Optimizing the concentration of the added labeled amino acid and the timing of induction are key to achieving high incorporation levels while maintaining robust protein expression. researchgate.net
Production of Protected Derivatives for Peptide Synthesis
For applications in peptide chemistry, particularly solid-phase peptide synthesis (SPPS), the amino group of L-phenylalanine must be protected to prevent unwanted side reactions during peptide bond formation. The fluorenylmethoxycarbonyl (Fmoc) group is a commonly used protecting group.
Isotopically labeled derivatives such as Fmoc-Phe-OH-15N are synthesized by reacting 15N-labeled phenylalanine with an Fmoc-donating reagent like Fmoc-OSu (N-[(9-fluorenylmethoxy)carbonyloxy]succinimide). This reaction is typically performed in a mixed solvent system with careful pH control to achieve high yields. The resulting Fmoc-protected labeled amino acid can then be used directly in SPPS. The Fmoc group is stable during the coupling steps but can be readily removed under mild basic conditions, usually with piperidine, to allow for the sequential addition of the next amino acid in the peptide chain. Similar strategies are used to create protected derivatives for other isotopic labeling patterns, such as those involving 18F for use in positron emission tomography (PET). mdpi.com
| Protected Derivative | Protecting Group | Isotopic Label | Application | Reference |
| Fmoc-Phe-OH-15N | Fmoc | 15N | Solid-Phase Peptide Synthesis (SPPS), NMR studies | |
| [18F]5a,5b | Boc, Methyl Ester | 18F | Positron Emission Tomography (PET) | mdpi.com |
Isotopic Purity and Enrichment Assessment During Synthesis
Verifying the isotopic purity and the degree of enrichment of the final L-Phenylalanine (13C9,D8,15N) product is a critical final step. Several analytical techniques are employed for this purpose.
Mass Spectrometry (MS): This is a primary tool for determining isotopic incorporation. chempep.comnih.gov High-resolution mass spectrometry techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) MS can precisely measure the mass shift caused by the incorporated isotopes (13C, 15N, 2H), allowing for accurate calculation of enrichment levels. chempep.com For complex biological samples, tandem mass spectrometry (GC/MS/MS) offers high selectivity and sensitivity for quantifying labeled amino acids. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is highly effective for confirming the specific sites of isotopic labeling and assessing purity. chempep.comnih.gov For instance, a one-dimensional 13C NMR spectrum can directly show high levels of 13C incorporation at specific positions within the phenylalanine molecule. nih.gov Multidimensional NMR experiments like HSQC can further confirm the connectivity and location of the labels. nih.gov Isotopic enrichment can be calculated from the integrated peak intensities in the NMR spectra. nih.gov For example, in one study, 13C incorporation was calculated to be ~95% for the Cα position and ~70% for the Cε positions from 1H NMR spectra. nih.gov
These methods ensure that the synthesized product meets the high standards of isotopic enrichment and purity required for its intended applications in advanced scientific research. chempep.com
Advanced Analytical Methodologies Utilizing L Phenylalanine 13c9,d8,15n
Mass Spectrometry (MS)-Based Quantification and Characterization
Mass spectrometry has become an indispensable tool for the quantitative analysis of amino acids in various biological samples. zivak.com The use of stable isotope-labeled internal standards, such as L-Phenylalanine (13C9,D8,15N), is a cornerstone of modern MS-based methods, ensuring high accuracy and precision. oup.com These standards co-elute with the analyte of interest but are distinguished by their higher mass, enabling correction for variations in sample preparation and instrument response. oup.comshoko-sc.co.jp
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Method Development
LC-MS and tandem MS (LC-MS/MS) are powerful techniques for the analysis of amino acids like L-Phenylalanine. zivak.com The development of robust LC-MS/MS methods is crucial for achieving the necessary selectivity and sensitivity for accurate quantification in complex mixtures such as plasma, urine, and cerebrospinal fluid. zivak.com
A key aspect of method development is the optimization of chromatographic conditions to separate isobaric compounds, which have the same mass and cannot be differentiated by the mass spectrometer alone. For instance, the separation of leucine, isoleucine, and alloisoleucine is critical for accurate quantification. restek.com Furthermore, the composition of the mobile phase, including the concentration of additives like ammonium (B1175870) formate (B1220265) and formic acid, plays a vital role in achieving optimal separation. restek.com
Recent advancements have led to the development of fast and direct LC-MS/MS methods for the analysis of a large panel of amino acids without the need for derivatization. restek.com These methods utilize specialized columns, such as those employing hydrophilic-interaction chromatography (HILIC), to achieve comprehensive separation in a short run time. restek.com
Both triple quadrupole and high-resolution mass spectrometry (HRMS) are widely used for the analysis of L-Phenylalanine and its labeled analogs. otsuka.co.jpncsu.edu Triple quadrupole instruments are often favored for targeted quantitative analysis due to their high sensitivity and specificity when operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. eurisotop.comnih.gov
High-resolution mass spectrometers, such as time-of-flight (TOF) and Orbitrap instruments, provide highly accurate mass measurements, which can aid in the identification of unknown compounds and improve confidence in analyte identification. ncsu.edu The high resolving power of these instruments allows for the separation of ions with very similar mass-to-charge ratios, reducing the likelihood of isobaric interferences.
SRM and MRM are tandem mass spectrometry techniques that provide a high degree of selectivity and sensitivity for quantitative analysis. eurisotop.com In an SRM/MRM experiment, a specific precursor ion (e.g., protonated L-Phenylalanine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process effectively filters out most of the chemical noise from the sample matrix, resulting in a very clean signal for the analyte of interest.
The use of stable isotope-labeled internal standards like L-Phenylalanine (13C9,D8,15N) is integral to SRM/MRM assays. buchem.com By monitoring the transition of the unlabeled analyte and its corresponding labeled internal standard, any variations in the analytical process can be normalized, leading to highly accurate and precise quantification. These assays are widely used in clinical diagnostics and proteomics research for the quantification of proteins and peptides. eurisotop.com
A representative LC-MS/MS method for the analysis of amino acids in plasma might involve a simple protein precipitation step followed by direct injection onto the LC-MS/MS system. restek.com The chromatographic separation could be achieved on a polar-modified column with a gradient elution profile. restek.com The mass spectrometer would be operated in positive electrospray ionization mode with SRM or MRM transitions optimized for each amino acid and its corresponding stable isotope-labeled internal standard.
Below is an example of a data table that might be generated during the development of an LC-MS/MS method for L-Phenylalanine, including its labeled standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Phenylalanine | 166.1 | 120.1 |
| L-Phenylalanine (13C9,15N) | 175.1 | 129.1 |
| L-Phenylalanine (13C9,D8,15N) | 183.2 | 137.2 |
This table presents hypothetical but representative mass transitions for L-Phenylalanine and its common stable isotope-labeled forms used in MS-based quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for the analysis of amino acids. buchem.comchemie-brunschwig.ch Prior to GC-MS analysis, amino acids typically require derivatization to increase their volatility and thermal stability. Common derivatization reagents include silylating agents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) or acylating agents (e.g., heptafluorobutyric anhydride, HFBA). nih.gov
GC-MS offers excellent chromatographic resolution and can be a cost-effective alternative to LC-MS for certain applications. Similar to LC-MS, the use of stable isotope-labeled internal standards is crucial for accurate quantification. nih.gov In a study comparing different mass spectrometry techniques for measuring the incorporation of [ring-13C6]phenylalanine into muscle proteins, GC-MS/MS demonstrated a high coefficient of determination when compared to the gold standard gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS). nih.gov
Ionization Techniques and Fragmentation Pathway Analysis for L-PHENYLALANINE (13C9,D8,15N)
Understanding the ionization and fragmentation behavior of L-Phenylalanine and its isotopically labeled counterparts is fundamental to developing sensitive and specific MS-based methods. Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of amino acids, typically producing protonated molecules [M+H]+ in positive ion mode.
Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion, and the resulting product ions provide structural information and enhance the selectivity of the analysis. A common fragmentation pathway for protonated L-Phenylalanine involves the neutral loss of formic acid (HCOOH) and the subsequent loss of the benzyl (B1604629) group (C7H7).
The fragmentation of isotopically labeled L-Phenylalanine, such as L-Phenylalanine (13C9,D8,15N), will follow similar pathways, but the resulting product ions will have correspondingly higher mass-to-charge ratios. This predictable shift in fragment masses is what allows for the specific detection and quantification of the labeled standard. Studies on the fragmentation of related compounds, like isoflavones biosynthesized from labeled phenylalanine, have demonstrated how the incorporation of stable isotopes can be used to elucidate complex fragmentation mechanisms. tandfonline.com
A detailed analysis of the electronic structure of L-phenylalanine through calculated ionization spectroscopy has provided further insights into its intramolecular interactions and bonding characteristics, which can influence its fragmentation behavior. rsc.org
Quantitative Isotope Dilution Mass Spectrometry (IDMS) Principles
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary or "gold standard" method for quantitative analysis, capable of providing highly accurate and precise measurements with traceability to the International System of Units (SI). eurisotop.comd-nb.info The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike"), such as L-Phenylalanine (13C9,D8,15N), to the sample. oup.com
After the labeled standard has equilibrated with the endogenous analyte in the sample, the mixture is processed and analyzed by mass spectrometry. The ratio of the signal from the unlabeled analyte to the signal from the labeled standard is measured. Since the amount of the labeled standard added is known, the amount of the unlabeled analyte originally present in the sample can be accurately calculated.
A key advantage of IDMS is that it is not necessary to recover 100% of the analyte from the sample matrix, as long as the isotopic ratio can be measured accurately. This makes the technique robust to sample losses during extraction and purification steps. The use of a heavily labeled standard like L-Phenylalanine (13C9,D8,15N) is advantageous as its mass is significantly different from the unlabeled analyte, minimizing potential spectral overlap and improving the accuracy of the isotopic ratio measurement.
The following table summarizes the key properties of L-Phenylalanine and its heavily labeled analog.
| Compound Name | Chemical Formula | Monoisotopic Mass (Da) |
| L-Phenylalanine | C9H11NO2 | 165.07898 |
| L-Phenylalanine (13C9,15N) | 13C9H11 15NO2 | 175.07898 |
| L-Phenylalanine (13C9,D8,15N) | 13C9H3D8 15NO2 | 183.12933 |
This table provides the chemical formulas and theoretical monoisotopic masses for L-Phenylalanine and two of its common stable isotope-labeled forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The incorporation of 13C, 15N, and deuterium (B1214612) (D) into L-phenylalanine offers significant advantages for NMR spectroscopy. sigmaaldrich.comsigmaaldrich.com These isotopes provide a means to create specific labeling patterns within a protein's structure, enabling researchers to tackle complex questions in structural biology. sigmaaldrich.comnih.govnih.gov
The enrichment of L-phenylalanine with 13C at all nine carbon positions (13C9) is instrumental for detailed structural analysis using 13C-NMR. sigmaaldrich.comisotope.commedchemexpress.com This uniform labeling allows for the unambiguous assignment of carbon resonances in the protein backbone and side chains. The distinct chemical shifts of the 13C nuclei in different chemical environments provide crucial information for determining the three-dimensional structure of proteins. Furthermore, the extent of 13C incorporation can be precisely quantified, ensuring high levels of isotopic enrichment necessary for sensitive NMR experiments. sigmaaldrich.com
Aromatic amino acids like phenylalanine are particularly valuable as probes because they are frequently located at critical interaction interfaces and play key structural roles. nih.gov The unique chemical shifts of their 13C-labeled atoms and the presence of multiple, magnetically equivalent protons on the aromatic ring enhance their utility in NMR studies. nih.gov
Table 1: Properties of L-Phenylalanine (13C9, D8, 15N)
| Property | Value |
|---|---|
| Isotopic Purity (13C) | 99 atom % |
| Isotopic Purity (D) | 98 atom % |
| Isotopic Purity (15N) | 98 atom % |
| Molecular Weight | 183.17 |
| Synonyms | (S)-2-Amino-3-phenylpropanoic acid-13C9,15N,d8 |
Data sourced from Sigma-Aldrich and Cambridge Isotope Laboratories, Inc. sigmaaldrich.comisotope.com
Labeling L-phenylalanine with 15N is a cornerstone of modern protein NMR. medchemexpress.comeurisotop.com The 15N isotope allows for the use of heteronuclear correlation experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment, which produces a spectrum with one peak for each nitrogen-hydrogen bond in the protein. This simplifies crowded proton spectra and provides a powerful tool for monitoring changes in the chemical environment of individual amino acid residues. Analysis of the 15N chemical shifts and their coupling to adjacent protons provides detailed information about the protein's backbone conformation and the dynamics of both the backbone and the phenylalanine side chain.
The availability of 15N-labeled proteins was a significant advancement in protein NMR, enabling the development of three-dimensional 15N-dispersed NOESY experiments. chemie-brunschwig.ch These experiments led to a substantial improvement in signal dispersion and spectral simplification, making the study of larger proteins more feasible. chemie-brunschwig.ch
The incorporation of deuterium (2H or D) at all eight non-labile positions of L-phenylalanine (D8) is particularly advantageous for studying large proteins and protein complexes. isotope.comeurisotop.com Deuteration significantly reduces the dominant proton-proton dipolar couplings, which are a major source of line broadening in the NMR spectra of large molecules. This results in sharper spectral lines and improved resolution, allowing for the study of systems that would otherwise be intractable by solution NMR. 2H-NMR can also provide unique insights into the dynamics of the phenylalanine side chain by measuring deuterium relaxation rates.
The introduction of deuteration by over-expressing proteins in 2H2O was another major leap in protein NMR, as it effectively reduces dipolar broadening by diluting the protons. chemie-brunschwig.ch
The combined labeling of L-phenylalanine with 13C, 15N, and D is essential for a wide range of multi-dimensional heteronuclear NMR experiments. medchemexpress.comisotope.com Techniques like HNCA, HNCACB, and CBCA(CO)NH are used to sequentially assign the backbone resonances of a protein by correlating the amide proton and nitrogen frequencies with the alpha and beta carbon frequencies of the same and preceding residues. The full isotopic labeling of phenylalanine ensures that all necessary correlations for this amino acid can be observed. The development of triple-resonance experiments, made possible by the ability to produce 15N/13C labeled proteins, has made resonance assignments more reliable and efficient. chemie-brunschwig.ch
Incorporating L-PHENYLALANINE (13C9,D8,15N) is a form of uniform labeling for that specific amino acid. However, this fully labeled amino acid is often used in conjunction with site-specific and reverse labeling strategies to simplify complex NMR spectra of large proteins. sigmaaldrich.comnih.govisotope.comchemie-brunschwig.ch
Site-Specific Labeling: In this approach, only specific types of amino acids, such as phenylalanine, are isotopically labeled, while the rest of the protein remains unlabeled. nih.govnih.gov This "turns on" the NMR signals only from the phenylalanines, greatly reducing spectral overlap and allowing for detailed analysis of these specific residues, which are often crucial for protein function and interaction. nih.govnih.govnih.gov Aromatic amino acids are excellent probes for these studies. nih.gov
Reverse Labeling: Conversely, in reverse labeling, all amino acids except for one or more specific types are isotopically labeled. nih.govnih.gov For example, a protein could be grown in a medium containing 13C-glucose and 15N-ammonium chloride, but with an excess of unlabeled L-phenylalanine. This results in a protein where all residues except phenylalanine are NMR-active, effectively "turning off" the signals from phenylalanine. This can be useful for assigning the remaining resonances or for studying the regions of the protein that are not phenylalanine. nih.govnih.gov
These strategies, which can simplify spectra, enhance sensitivity, and aid in resonance assignment, are powerful tools in NMR studies of proteins. nih.gov
Table 2: Common Isotopic Labeling Strategies in Protein NMR
| Strategy | Description | Application |
|---|---|---|
| Uniform Labeling | All atoms of a particular element (e.g., C, N) are replaced with their stable isotopes. | Enables the use of triple-resonance experiments for backbone assignment. chemie-brunschwig.ch |
| Site-Specific Labeling | Only specific amino acid residues are isotopically labeled. | Simplifies spectra, reduces signal overlap, and allows for focused study of key residues. nih.govnih.govnih.gov |
| Reverse Labeling | Specific amino acid residues are left unlabeled while the rest of the protein is labeled. | Helps in resonance assignment and simplifies complex spectra by removing specific signals. nih.govnih.gov |
The use of L-PHENYLALANINE (13C9,D8,15N) is beneficial for both solution and solid-state NMR (ssNMR) studies. chemie-brunschwig.ch
Solution NMR: In solution NMR, the deuteration of the molecule is critical for studying high-molecular-weight proteins and complexes where tumbling rates are slow, leading to broad lines. The reduced dipolar broadening from deuteration allows for the acquisition of high-resolution spectra. chemie-brunschwig.ch
Solid-State NMR (ssNMR): In ssNMR, which is used to study insoluble proteins, membrane proteins, and large fibrillar aggregates, isotopic labeling is essential. eurisotop.com Magic-Angle Spinning (MAS) is a technique used in ssNMR to average out anisotropic interactions and obtain solution-like spectra. mst.edu The 13C and 15N labels provide the necessary sensitivity and resolution for structural studies. Deuteration is also employed in ssNMR to reduce proton-driven spin diffusion, which can complicate spectra and broaden lines. mst.edu
Applications in Metabolic Flux and Kinetic Studies
Metabolic Flux Analysis (MFA) Using L-PHENYLALANINE (13C9,D8,15N)
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell or organism. isotope.com The use of stable isotope-labeled tracers, such as L-PHENYLALANINE (13C9,D8,15N), is central to modern MFA. medchemexpress.comisotope.com By introducing this labeled compound into a biological system, researchers can trace the path of its carbon, nitrogen, and hydrogen atoms through various metabolic pathways. medchemexpress.com
The multiple labels on L-PHENYLALANINE (13C9,D8,15N) provide a wealth of information. The ¹³C atoms allow for the tracking of the carbon skeleton of phenylalanine as it is incorporated into proteins or catabolized. nih.gov The ¹⁵N atom enables the study of nitrogen metabolism, including transamination reactions and the synthesis of other nitrogen-containing compounds. researchgate.net The D8 label, consisting of eight deuterium (B1214612) atoms on the phenyl ring, provides an additional tracer that can be used to distinguish different metabolic fates of the molecule. ckisotopes.com
MFA studies using labeled phenylalanine have been applied in various contexts, from understanding the production of secondary metabolites in fungi to investigating human amino acid metabolism. oup.comnih.gov For example, in a study on Penicillium chrysogenum, [U-¹³C]phenylalanine was used to trace the natural synthesis of penicillin G. nih.govasm.org
Quantification of Carbon and Nitrogen Fluxes
The dual labeling of L-PHENYLALANINE (13C9,D8,15N) with both ¹³C and ¹⁵N is particularly valuable for the simultaneous quantification of carbon and nitrogen fluxes. embopress.orgbiorxiv.org This is crucial because carbon and nitrogen metabolism are tightly interconnected, especially in the synthesis of amino acids and nucleotides. biorxiv.org
By administering a ¹³C and ¹⁵N labeled tracer, researchers can resolve fluxes through pathways that would be indistinguishable using only a ¹³C tracer. embopress.orgbiorxiv.org This approach, known as ¹³C¹⁵N-MFA, provides a more comprehensive picture of cellular metabolism. embopress.org For instance, it can be used to quantify the fluxes through different nitrogen assimilation pathways and identify the primary nitrogen sources for various biosynthetic processes. embopress.org
In a study of Mycobacterium bovis BCG, a dual isotopic labeling strategy was used to quantify intracellular carbon-nitrogen fluxes, revealing that glutamate (B1630785) is a central node in nitrogen metabolism. embopress.org Another study in the Pacific white shrimp demonstrated that the nitrogen isotope ratios of glutamic acid and phenylalanine can be used to accurately determine the animal's trophic position, even during a dietary shift. int-res.comresearchgate.net This highlights the power of using specific amino acids as "source" (like phenylalanine) and "trophic" (like glutamic acid) indicators in ecological studies. jst.go.jp
The table below illustrates the differential ¹⁵N enrichment in "source" and "trophic" amino acids, which is the basis for using them to determine trophic position.
| Amino Acid Type | Example Amino Acid | Typical ¹⁵N Enrichment in Trophic Transfer |
| Source | Phenylalanine | Little to no enrichment |
| Trophic | Glutamic Acid | Significant enrichment |
This interactive table is based on the principle that "source" amino acids like phenylalanine retain their nitrogen isotope signature, while "trophic" amino acids like glutamic acid become enriched in ¹⁵N with each step up the food chain. jst.go.jp
Determination of Amino Acid Turnover Rates
Amino acid turnover refers to the balance between the synthesis and degradation of proteins, as well as the interconversion of amino acids. ckisotopes.com Stable isotope tracers like L-PHENYLALANINE (13C9,D8,15N) are essential for measuring these dynamic processes in vivo. isotope.comeurisotop.com
By infusing a labeled amino acid and measuring its dilution in the plasma, researchers can calculate the whole-body rate of appearance of that amino acid, which reflects protein breakdown. nih.gov The rate of disappearance of the tracer from the plasma provides an estimate of its removal for processes like protein synthesis and oxidation. humankinetics.com
Studies have shown that different amino acids can have vastly different turnover rates. int-res.comresearchgate.net For example, in the Pacific white shrimp, some amino acids were found to turn over much more rapidly than others. int-res.com Understanding these individual turnover rates is crucial for a complete picture of protein metabolism.
The use of multiple isotopomers of the same amino acid can provide even more detailed information. For instance, by administering different labeled versions of an amino acid at staggered times, it's possible to determine the rate of muscle protein synthesis from a single biopsy. eurisotop.com This approach allows for the simultaneous quantification of various aspects of amino acid kinetics. eurisotop.com
Investigation of Phenylalanine Hydroxylation and Transamination Pathways
L-PHENYLALANINE (13C9,D8,15N) is an invaluable tool for investigating the key metabolic pathways of phenylalanine: hydroxylation and transamination.
Phenylalanine hydroxylation is the primary route of phenylalanine disposal in the body, converting it to tyrosine. nih.gov This reaction is catalyzed by the enzyme phenylalanine hydroxylase. nih.gov The rate of this conversion can be measured by administering a labeled phenylalanine tracer and measuring the appearance of the corresponding labeled tyrosine. nih.gov This has been a critical application in studying metabolic disorders like phenylketonuria (PKU), where this enzyme is deficient. jci.org Studies using deuterated phenylalanine tracers have been instrumental in demonstrating that even in classical PKU, some residual in vivo hydroxylation of phenylalanine to tyrosine occurs. jci.org
Transamination is another important pathway for phenylalanine metabolism, where the amino group is transferred to an α-keto acid. asm.org This is often the first step in the degradation of amino acids. nih.gov The ¹⁵N label in L-PHENYLALANINE (13C9,D8,15N) allows for the direct tracing of this process. nih.gov For example, in Penicillium chrysogenum, ¹³C-labeled phenylalanine was shown to be transaminated to phenylpyruvate. asm.org
The table below summarizes findings from a study using [U-¹³C]phenylalanine to trace its metabolic fate in P. chrysogenum.
| Metabolic Pathway | Key Metabolite | Observation |
| Protein Synthesis | Nascent Protein | Incorporation of labeled phenylalanine |
| Transamination | Phenylpyruvate | Conversion from phenylalanine |
| Hydroxylation | Tyrosine | Subsequent metabolism via the homogentisate (B1232598) pathway |
This interactive table is based on research findings that quantified the flux of phenylalanine through its major metabolic routes. nih.govasm.org
By using multiply labeled tracers like L-PHENYLALANINE (13C9,D8,15N), researchers can dissect these complex and competing pathways, providing a deeper understanding of amino acid metabolism in both health and disease. nih.govpnas.org
Experimental Design Considerations for Tracer Studies
The successful application of L-PHENYLALANINE (13C9,D8,15N) in metabolic research is critically dependent on a well-conceived experimental design. The choices made regarding tracer administration and sample collection directly impact the quality and interpretability of the data obtained. These considerations are paramount for accurately determining metabolic fluxes and kinetic parameters.
Tracer Infusion Protocols (e.g., continuous, bolus)
The introduction of the L-PHENYLALANINE (13C9,D8,15N) tracer into a biological system can be achieved through several protocols, with continuous infusion and bolus injection being the most common. The selection of an appropriate protocol is contingent upon the specific research question and the metabolic process under investigation.
A continuous infusion protocol involves administering the tracer at a constant rate over a defined period. This method aims to achieve a steady-state isotopic enrichment in the plasma and tissue pools, which simplifies the mathematical modeling used to calculate metabolic rates. nih.govcambridge.org A primed continuous infusion, which includes an initial larger dose (prime) to rapidly label the precursor pool, is often employed to shorten the time required to reach isotopic equilibrium. nih.govnih.gov For instance, a study investigating muscle protein synthesis utilized a primed continuous infusion of L-[ring-²H₅]-phenylalanine for 4 hours. nih.govnih.gov Another approach, the flood-primed, continuous infusion, uses a large initial bolus to instantaneously label tissue pools, followed by a continuous infusion to maintain a constant tracer abundance. physiology.org
In contrast, a bolus injection involves the administration of a single, large dose of the tracer at the beginning of the experiment. nih.govnih.gov This method results in a dynamic change in isotopic enrichment over time, which can provide valuable information about the kinetics of the system. The bolus injection method is often considered less invasive and can be completed in a shorter timeframe compared to continuous infusion protocols. nih.govnih.gov
A comparative study directly evaluating both methods for measuring calf muscle protein fractional synthesis rate (FSR) using an L-phenylalanine tracer found no significant difference in the results obtained. nih.govnih.gov This suggests that both protocols can yield valid and comparable data when appropriately applied and analyzed.
| Infusion Protocol | Description | Advantages | Considerations |
| Continuous Infusion | Tracer is administered at a constant rate over time. | Aims to achieve isotopic steady-state, simplifying calculations. | May require longer experimental durations. |
| Primed Continuous Infusion | An initial larger dose is given, followed by a constant infusion. | Reduces the time needed to reach isotopic steady-state. | Requires careful calculation of the priming dose. |
| Flood-Primed, Continuous Infusion | A large initial bolus is followed by a continuous infusion. | Aims for immediate and sustained labeling of tissue precursor pools. | The large initial dose could potentially perturb the system. |
| Bolus Injection | A single, large dose of the tracer is administered at once. | Shorter experimental duration and less invasive. | Requires dynamic sampling and more complex kinetic modeling. |
This table summarizes the key features of different tracer infusion protocols.
Sampling Strategies for Isotopic Enrichment Measurement
The strategy for collecting biological samples is a critical component of experimental design in tracer studies. The timing and type of samples collected are dictated by the chosen infusion protocol and the specific metabolic parameters being measured. The goal is to accurately capture the isotopic enrichment of the tracer and its incorporation into various metabolites and proteins.
For studies involving continuous infusion , blood and tissue samples are typically collected after a period of infusion to ensure that a steady-state of isotopic enrichment has been reached. For example, in a study measuring muscle protein synthesis, muscle biopsies were taken at 120 and 240 minutes after the start of a 4-hour continuous infusion. nih.govnih.gov Blood samples are often collected at regular intervals throughout the infusion to confirm that a stable plasma enrichment is maintained. nih.gov
When a bolus injection is used, a more frequent and dynamic sampling schedule is necessary to accurately characterize the changing isotopic enrichment over time. In the aforementioned comparative study, muscle biopsies were taken at 5 and 60 minutes after the bolus injection of the L-phenylalanine tracer. nih.govnih.gov Plasma samples are also collected at multiple time points to create a decay curve of the tracer enrichment in the blood. nih.gov
The choice of sample matrix is also crucial. Plasma samples are readily accessible and provide information about the enrichment of the precursor pool in the circulation. cambridge.org However, for measuring processes within specific tissues, such as muscle protein synthesis, direct tissue biopsies are often required to determine the isotopic enrichment in the intracellular free amino acid pool and in the proteins themselves. nih.govnih.govphysiology.org The analysis of isotopic enrichment in these samples is typically performed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govnih.gov
| Experimental Parameter | Continuous Infusion Protocol Example | Bolus Injection Protocol Example |
| Tracer | L-[ring-²H₅]-phenylalanine | L-[ring-²H₅]-phenylalanine |
| Infusion Duration | 4 hours | N/A |
| Blood Sampling | At intervals to confirm steady-state | Multiple time points to create a decay curve |
| Muscle Biopsy Timing | 120 and 240 minutes | 5 and 60 minutes |
| Measured Outcome | Muscle Protein Fractional Synthesis Rate (FSR) | Muscle Protein Fractional Synthesis Rate (FSR) |
This table presents example sampling strategies from a study comparing continuous infusion and bolus injection of an L-phenylalanine tracer for measuring muscle protein synthesis. nih.govnih.gov
Role in Quantitative Proteomics and Metabolomics
L-PHENYLALANINE (13C9,D8,15N) as an Internal Standard for Absolute Quantification.medchemexpress.comisotope.comsigmaaldrich.combuchem.com
One of the primary applications of L-PHENYLALANINE (13C9,D8,15N) is its use as an internal standard for the absolute quantification of endogenous L-phenylalanine and proteins containing this amino acid. medchemexpress.comisotope.comsigmaaldrich.combuchem.com In this approach, a known amount of the "heavy" labeled compound is added to a biological sample at the earliest stage of analysis. oup.com Because the stable isotope-labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation, extraction, and analysis. buchem.com By measuring the ratio of the mass spectrometric signal of the native analyte to the known concentration of the internal standard, researchers can accurately determine the absolute concentration of the analyte in the original sample. ckisotopes.com
In the analysis of complex biological matrices such as blood, urine, or tissue homogenates, the presence of numerous other molecules can interfere with the accurate quantification of the target analyte. otsuka.co.jpchromservis.eu L-PHENYLALANINE (13C9,D8,15N) is utilized as a "spike-in" standard, added to these complex samples at a known concentration. sigmaaldrich.comckgas.com This allows for the precise quantification of unlabeled L-phenylalanine, overcoming the matrix effects that can suppress or enhance the analyte signal in the mass spectrometer. chromservis.eu The use of such an internal standard is considered the gold standard for quantifying endogenous metabolites within a complex biological matrix. chromservis.eu
Variability can be introduced at multiple stages of a quantitative proteomics or metabolomics experiment, including sample preparation, chromatographic separation, and mass spectrometric detection. buchem.comncsu.edu The use of a stable isotope-labeled internal standard like L-PHENYLALANINE (13C9,D8,15N) helps to correct for this variability. buchem.com Since the heavy standard and the light analyte behave identically during these processes, any variations will affect both equally. buchem.com By calculating the ratio of the analyte to the standard, these sources of error are effectively normalized, leading to more precise and reproducible results. buchem.com
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Mammals (SILAM).ckgas.comeurisotop.com
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. ckgas.comsigmaaldrich.com In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic form of a specific amino acid. ckgas.com One population is grown in media containing the natural "light" amino acid, while the other is grown in media containing a "heavy" stable isotope-labeled version, such as L-PHENYLALANINE (13C9,D8,15N). ckgas.com
This methodology can be extended to whole organisms, a technique known as Stable Isotope Labeling in Mammals (SILAM), where labeled amino acids are incorporated into the diet to label the entire proteome of an animal. ckgas.com
Once the heavy amino acid is incorporated into the proteome of the cells or organism, the two cell populations (or tissues from a SILAM experiment) can be combined. ckgas.comsigmaaldrich.com The proteins are then extracted, digested into peptides, and analyzed by mass spectrometry. Because the heavy and light peptides are chemically identical, they co-elute during chromatography, but are distinguishable by their mass difference in the mass spectrometer. ckgas.com The ratio of the peak intensities of the heavy and light peptide pairs provides a precise measure of the relative abundance of that protein between the two samples. This allows for the quantitative comparison of protein expression levels under different experimental conditions. ckgas.com
Cell-free protein synthesis systems provide an alternative to in-vivo labeling for producing isotopically labeled proteins. sigmaaldrich.comoup.com These systems use cell extracts that contain all the necessary machinery for transcription and translation. ckisotopes.com By adding a DNA template for the protein of interest and a mixture of amino acids including a labeled one like L-PHENYLALANINE (13C9,D8,15N), a "heavy" version of the protein can be synthesized in vitro. ckisotopes.comoup.com This method is particularly useful for producing proteins that may be toxic to cells or for incorporating labels at specific sites. ckisotopes.com
Applications in Metabolomics for Endogenous Metabolite Quantification.isotope.comsigmaaldrich.comchromservis.euisotope.com
Beyond proteomics, L-PHENYLALANINE (13C9,D8,15N) is a valuable tool in metabolomics for the accurate quantification of endogenous metabolites. isotope.comsigmaaldrich.comchromservis.euisotope.com By using it as an internal standard in isotope dilution mass spectrometry, researchers can determine the precise concentrations of L-phenylalanine and related metabolites in various biological samples. ckisotopes.comchromservis.eu This is crucial for studying metabolic pathways and identifying changes in metabolite levels associated with disease states. otsuka.co.jpchromservis.eu
The ability to accurately quantify metabolites is essential for understanding the dynamic nature of metabolism. chromservis.eu While measuring metabolite concentrations provides a snapshot, using stable isotope tracers can reveal the rates of metabolic pathways, or fluxes, offering a much deeper understanding of cellular biochemistry. chromservis.eu
Interactive Data Table: Applications of L-PHENYLALANINE (13C9,D8,15N)
| Application Area | Technique | Purpose | Key Benefit |
| Quantitative Proteomics | Internal Standard | Absolute quantification of proteins. isotope.comsigmaaldrich.com | High accuracy and precision. ckisotopes.com |
| Spike-in Standard | Overcome matrix effects in complex samples. sigmaaldrich.comckgas.com | Reliable quantification in biological fluids. chromservis.eu | |
| SILAC/SILAM | Relative quantification of protein expression. ckgas.com | Comparative analysis of different cell states. ckgas.com | |
| Cell-Free Synthesis | Production of labeled protein standards. ckisotopes.comoup.com | In vitro synthesis of potentially toxic proteins. ckisotopes.com | |
| Metabolomics | Internal Standard | Absolute quantification of endogenous L-phenylalanine. isotope.comchromservis.eu | Accurate measurement of metabolite concentrations. chromservis.eu |
| Isotope Dilution MS | Correction for sample preparation and instrument variability. buchem.comckisotopes.com | Enhanced reproducibility of results. buchem.com |
Method Validation, Quality Control, and Data Processing
Verification of Isotopic Enrichment and Purity
The foundational step in any study utilizing L-PHENYLALANINE (13C9,D8,15N) is the confirmation of its isotopic enrichment and chemical purity. Suppliers typically provide a Certificate of Analysis detailing these specifications. For instance, commercial preparations often specify isotopic purity levels of 98-99 atom % for 13C, 98 atom % for D (deuterium), and 98 atom % for 15N. Chemical purity is also critical, with standards commonly at 95% or higher. sigmaaldrich.com
Independent verification in the laboratory is crucial for quality control. The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com
Mass Spectrometry (MS): This technique is used to confirm the mass shift corresponding to the incorporation of all 18 heavy isotopes (9 from 13C, 8 from D, and 1 from 15N), resulting in a mass increase of 18 units (M+18) compared to the unlabeled molecule. High-resolution MS can resolve the isotopic distribution and confirm the enrichment levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool to determine the specific positions of the isotopic labels within the molecule. isotope.com For L-PHENYLALANINE (13C9,D8,15N), NMR can verify the uniform labeling of the carbon backbone and the specific deuteration of the phenyl ring and amino acid structure.
Analytical Method Validation Parameters (e.g., Linearity, Sensitivity, Reproducibility)
Once the tracer's quality is confirmed, the analytical method for its quantification in biological matrices must be thoroughly validated. This is often achieved using hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). nih.gov Key validation parameters include linearity, sensitivity, and reproducibility. nih.gov
Linearity: The method's linearity is established by generating a standard curve. This involves analyzing a series of dilutions of an unlabeled standard spiked with a constant amount of the L-PHENYLALANINE (13C9,D8,15N) internal standard. The ratio of the analyte's peak area to the internal standard's peak area is plotted against the concentration. Quantitative amino acid signal responses can extend over four orders of magnitude. nih.gov
Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For amino acid analysis using LC-MS/MS, LODs can be in the low femtomole (fmol) range. nih.govresearchgate.net
Reproducibility: This parameter assesses the consistency of the method. It is typically evaluated by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the coefficient of variation (CV), which should ideally be below 15% for quantitative bioanalytical methods. Studies have shown that CVs for amino acid quantification are often below 8%. nih.gov
The table below summarizes typical performance characteristics for the quantitative analysis of phenylalanine using methods validated with isotopically labeled standards.
| Parameter | Typical Performance | Source |
| Linear Range | 0.1–1000 pmol | nih.gov |
| Limit of Detection (LOD) | 5.0 - 22.4 fmol | researchgate.net |
| Limit of Quantification (LOQ) | 16.7 - 74.7 fmol | researchgate.net |
| Reproducibility (CV%) | < 8% | nih.gov |
Strategies for Minimizing Isotopic Scrambling and Dilution
During in vivo or in vitro experiments, the isotopic labels from L-PHENYLALANINE (13C9,D8,15N) can potentially be transferred to other molecules, a phenomenon known as "isotopic scrambling." Furthermore, the tracer can be diluted by the endogenous, unlabeled pool of the amino acid. nih.gov
Isotopic Scrambling: This occurs when metabolic pathways lead to the breakdown of the labeled phenylalanine and the subsequent incorporation of its isotopes into other metabolites. For example, isotopic scrambling from phenylalanine to tyrosine, aspartate, and glutamate (B1630785) has been observed in bacterial expression systems. nih.gov A common strategy to mitigate this is to supplement the experimental medium with an excess of all other unlabeled amino acids. This effectively dilutes the labeled precursors that could enter other pathways, thereby ensuring that the isotopic label is predominantly retained within the target molecule. By increasing the concentration of other amino acids, isotopic scrambling can be reduced to less than 5%. nih.gov
Isotopic Dilution: When the tracer is introduced, it mixes with the body's natural pool of unlabeled phenylalanine. This dilution in the gastrointestinal tract and peripheral blood is an expected part of tracer kinetics. nih.gov To manage this, experimental protocols are designed to achieve a "steady state" of isotopic enrichment in the blood, often through continuous infusion or sip feeding of the tracer. This allows for more reliable calculations of metabolic flux, as the ratio of labeled to unlabeled amino acid remains relatively constant over the measurement period. nih.gov
Bioinformatic and Computational Tools for Isotopic Data Analysis
The analysis of data from stable isotope-labeling experiments is complex and relies on specialized bioinformatic and computational tools to translate raw mass spectrometry data into meaningful biological information. nih.gov These software packages are essential for correcting for natural isotope abundance, calculating labeling patterns, and interpreting metabolic fluxes. acs.org
Mass Isotopomer Distribution (MID) analysis is a core component of interpreting data from stable isotope tracer experiments. ckisotopes.com An isotopomer is a molecule with isotopes at a specific position, and a mass isotopomer is a group of isotopomers with the same total mass. MID analysis involves measuring the relative abundance of each mass isotopomer for a given metabolite.
For L-PHENYLALANINE (13C9,D8,15N), the fully labeled form would be M+18. However, due to metabolic processes, partially labeled or unlabeled forms will also be present. The distribution of these different mass isotopomers provides a detailed fingerprint of the metabolic pathways through which the tracer has traveled. Care must be taken in experimental design, as using multiple tracers simultaneously can sometimes lead to overlapping MIDs, which can complicate data deconvolution. nih.gov
Several software suites have been developed to automate and standardize the analysis of isotopic data. These tools assist in the entire workflow, from processing raw MS files to calculating metabolic fluxes.
Isodist and Envelope: These programs utilize Fourier transform convolution to calculate and fit the complex isotope distribution patterns of molecules like peptides that have been isotopically labeled. They can handle mixtures with multiple different labeling patterns and use least-squares fitting to match calculated distributions to experimental data.
MetExtract II: This software is designed for stable isotope-assisted untargeted metabolomics. It can automatically detect pairs of native and labeled metabolite ions from LC-HRMS data, which is particularly useful for studies involving 13C and 15N labels. acs.org
Isotope Calculation Gadgets (in Garuda Platform): This is a series of open-source software tools that support the complete workflow of isotope-tracing experiments. nih.gov It includes features for creating isotope measurement methods for mass spectrometry, correcting for naturally occurring isotopes, calculating fractional labeling, and mapping the data onto metabolic pathways. nih.gov
Progenesis Post-Processor: This is a software toolkit developed to work with the output of Progenesis LC-MS software, extending its functionality to analyze data from stable isotope labeling experiments. nih.gov
These computational tools are indispensable for handling the large and complex datasets generated in modern metabolomics, enabling researchers to accurately quantify the metabolic fate of L-PHENYLALANINE (13C9,D8,15N).
Emerging Applications and Future Research Directions
Novel Isotopic Labeling Strategies for Expanded Research Scope
The utility of stable isotope-labeled amino acids like L-PHENYLALANINE (13C9,D8,15N) is continually broadened by the development of novel labeling strategies. These advanced methods move beyond uniform labeling to provide more nuanced insights into cellular metabolism and protein dynamics. chempep.com The goal is to maximize the information obtained from a single experiment while minimizing technical challenges like metabolic scrambling, where the isotopic label is redistributed through interconnected metabolic pathways. chempep.com
Key emerging strategies include:
Site-Specific and Positional Labeling : Chemical synthesis and biosynthetic methods are being refined to allow for the precise placement of isotopes at specific atomic positions within a molecule. chempep.comnih.gov This site-selective incorporation is critical for probing the mechanisms of specific enzymatic reactions and understanding the intramolecular rearrangement of atoms during metabolic processes.
Multiplexed Labeling : Researchers are increasingly combining multiple isotopes within a single experiment to trace the metabolic fate of different precursors simultaneously. chempep.com This approach, for example, might involve using ¹³C-labeled glucose alongside ¹⁵N-labeled glutamine and deuterated L-phenylalanine to build a more comprehensive picture of carbon and nitrogen flux throughout the metabolic network. nih.gov
Cell-Type Specific Labeling : New techniques are being developed to target the delivery and incorporation of isotopic labels to specific cell populations within a complex tissue or co-culture system. chempep.com This allows for the dissection of metabolic interactions and cross-talk between different cell types, a crucial aspect of understanding tissue-level physiology and disease.
These innovative strategies, powered by versatile tracers like L-PHENYLALANINE (13C9,D8,15N), are expanding the scope of research into previously inaccessible areas of biology, enabling more sophisticated investigations into the complexities of living systems. chempep.com
Table 1: Comparison of Isotopic Labeling Strategies
| Strategy | Description | Key Advantage | Research Application |
|---|---|---|---|
| Uniform Labeling | All atoms of a specific element (e.g., all carbons) are replaced with a stable isotope. | Provides a strong, easily detectable signal for general metabolic tracing. | Quantifying protein turnover; general metabolic flux analysis. chempep.comnih.gov |
| Site-Specific Labeling | Only specific, predetermined atomic positions are labeled with an isotope. | Allows for the study of specific enzyme mechanisms and intramolecular rearrangements. | Elucidating reaction pathways; studying protein side-chain dynamics. chempep.comnih.gov |
| Multiplexed Labeling | The use of multiple, distinct isotopic tracers within the same experiment. | Enables simultaneous tracking of multiple metabolic pathways or precursors. | Comprehensive metabolic flux analysis (MFA) of interconnected networks. chempep.com |
| Cell-Type Specific Labeling | Isotopic labels are targeted to and incorporated by specific cell populations in a mixed environment. | Reveals metabolic contributions and interactions of individual cell types within a tissue. | Studying host-pathogen metabolism; dissecting tumor microenvironment metabolism. chempep.com |
Integration of L-PHENYLALANINE (13C9,D8,15N) with Multi-Omics Data
To achieve a systems-level understanding of biology, data from stable isotope tracing experiments using compounds like L-PHENYLALANINE (13C9,D8,15N) are increasingly being integrated with other "omics" technologies. chempep.com This multi-omics approach combines dynamic metabolic information with static snapshots of the proteome, transcriptome, and genome to build more complete and predictive models of cellular function.
Metabolic flux analysis (MFA), which uses isotopic tracers to quantify the rates of metabolic reactions, provides a functional readout of the cell's physiological state. creative-proteomics.com When this dynamic data is layered with other omics datasets, researchers can draw more direct lines between genetic regulation, protein expression, and metabolic activity. nih.gov For instance, by combining proteomics with stable isotope-assisted metabolomics, one can correlate changes in the abundance of a specific metabolic enzyme with alterations in the flux through the pathway it catalyzes. chempep.comcreative-proteomics.com
This integrated approach is particularly powerful for:
Understanding Disease Mechanisms : By comparing the multi-omics profiles of healthy and diseased states, researchers can identify how genetic mutations or environmental stresses lead to dysfunctional protein expression and altered metabolic networks. creative-proteomics.com
Metabolic Engineering : In biotechnology, combining genomic and metabolic flux data helps to identify key metabolic nodes and bottlenecks in engineered organisms, guiding strategies for optimizing the production of valuable compounds. creative-proteomics.comnih.gov
Systems Biology : The ultimate goal is to create comprehensive computational models of cells or even whole organisms. nih.gov Integrating dynamic flux data from tracers like L-PHENYLALANINE (13C9,D8,15N) is essential for validating and refining these models, leading to a deeper understanding of complex biological processes. nih.gov
Advanced NMR and MS Techniques for Enhanced Resolution and Sensitivity
The analysis of heavily labeled compounds such as L-PHENYLALANINE (13C9,D8,15N) relies heavily on the capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). chempep.comalfa-chemistry.com Continuous advancements in these analytical technologies are providing unprecedented levels of resolution and sensitivity, allowing for more precise and detailed tracking of isotopic tracers. diagnosticsworldnews.com
Advances in Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for distinguishing between metabolites with very small mass differences and for accurately identifying different isotopologues (molecules that differ only in their isotopic composition). nih.gov Techniques like Fourier-transform ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometry provide the mass accuracy and resolution needed to separate complex mixtures of labeled metabolites. thermofisher.comnih.gov Furthermore, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) leverages the exchange of labile protons with deuterium (B1214612) in the solvent to probe protein conformation, dynamics, and interactions. thermofisher.comnih.govcreative-proteomics.com The high degree of deuteration in L-PHENYLALANINE (D8) makes it a valuable tool in studies aiming to understand protein structure and solvent accessibility. thermofisher.com
Advances in NMR Spectroscopy: NMR spectroscopy is a powerful tool for determining molecular structure and dynamics. alfa-chemistry.com The dual labeling of L-PHENYLALANINE with ¹³C and ¹⁵N is particularly advantageous for NMR studies of proteins. alfa-chemistry.comnih.gov Advanced techniques such as 15N-edited and 13C-detected experiments significantly enhance spectral resolution and sensitivity, helping to resolve spectral overlap in complex biological samples. acs.orgnih.gov These methods allow for the unambiguous assignment of signals and provide detailed, atomic-level information about protein structure, folding, and interactions. alfa-chemistry.comacs.org
Table 2: Advanced Analytical Techniques for Isotope Tracing
| Technique | Platform | Principle | Advantage for L-PHENYLALANINE (13C9,D8,15N) |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | MS | Measures mass-to-charge ratios with very high accuracy and resolving power. | Accurately resolves and quantifies complex mixtures of isotopologues derived from the tracer. nih.govacs.org |
| Hydrogen-Deuterium Exchange MS (HDX-MS) | MS | Monitors the rate of exchange between protein amide hydrogens and deuterium from a solvent. | The D8 label provides a stable internal reference for studies of protein conformational dynamics and solvent accessibility. thermofisher.commtoz-biolabs.com |
| Tandem Mass Spectrometry (MS/MS) | MS | Isolates and fragments specific ions to determine their structure. | Elucidates the structure of labeled metabolites and their fragmentation patterns. tandfonline.comnih.gov |
| Multi-dimensional NMR | NMR | Correlates signals from different nuclei (e.g., ¹H, ¹³C, ¹⁵N) to determine molecular structure and connectivity. | The ¹³C9 and ¹⁵N labels enable advanced experiments for determining the 3D structure and dynamics of proteins incorporating the labeled amino acid. alfa-chemistry.comnih.gov |
| ¹⁵N-Edited Spectroscopy | NMR | Selectively observes signals from nuclei that are coupled to a ¹⁵N atom. | Simplifies complex spectra by filtering out signals from non-nitrogenous compounds, enhancing resolution for ¹⁵N-containing metabolites. acs.org |
Use in Biosynthesis of Complex Labeled Natural Products for Fragmentation Studies
L-PHENYLALANINE (13C9,D8,15N) serves as an ideal precursor for the biosynthesis of other complex, isotopically labeled molecules. tandfonline.com Many valuable natural products, such as flavonoids, alkaloids, and phenylphenalenones, are derived from L-phenylalanine. nih.govacs.org By feeding organisms with fully labeled L-PHENYLALANINE (13C9,D8,15N), researchers can produce these downstream natural products with the heavy isotopes incorporated into their molecular scaffolds. nih.govtandfonline.com
These labeled natural products are invaluable for structural elucidation using tandem mass spectrometry (MS/MS). tandfonline.com In MS/MS, a specific molecule (the precursor ion) is selected and then broken apart into smaller fragment ions. The pattern of fragmentation is a unique fingerprint of the molecule's structure.
By using isotopically labeled precursors, researchers can precisely determine which parts of the final natural product are derived from the original L-phenylalanine. tandfonline.com When a labeled natural product is fragmented, the resulting fragments will also carry the isotopic labels. Analyzing the mass shift in these fragments reveals the origin of each piece of the molecule, allowing for the empirical validation of fragmentation mechanisms and biosynthetic pathways. nih.govtandfonline.com For example, a study on isoflavones used L-phenylalanine labeled with ¹³C and deuterium to understand how the molecules fragment, confirming specific intramolecular rearrangements that occur during the process. tandfonline.com This approach is a powerful tool for connecting natural products to their biosynthetic gene clusters and for elucidating the structures of novel compounds. nih.gov
Q & A
Basic Research Questions
Q. How is L-Phenylalanine (13C9,D8,15N) utilized as an internal standard in quantitative LC-MS/MS analysis?
- Methodological Answer : The compound is employed as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ion suppression in bioanalytical workflows. For example, in plasma amino acid profiling, it enables precise quantification by matching retention times and fragmentation patterns with unlabeled analytes. Optimal transitions (e.g., m/z 166.1→120.1) are selected to minimize interference . In thyroid hormone assays, co-elution with endogenous analytes ensures accurate normalization during UHPLC-ESI-MS/MS validation, with parameters tuned for dwell time (100 ms) and unit resolution in quadrupoles .
Q. What protocols ensure efficient incorporation of L-Phenylalanine (13C9,D8,15N) into microbial biosynthetic pathways?
- Methodological Answer : To study nitrogen flux in cytochalasan biosynthesis, labeled phenylalanine is added to minimal media supplemented with unlabeled DL-glutamic acid (2.2 g/L). Precursor feeding experiments at 0.5 g/L concentration reveal isotopic retention via LC-MS analysis of metabolites (e.g., cytochalasin D). However, nitrogen exchange in the amino acid pool can lead to 15N loss (~2% retention), necessitating parallel tracking of protein-bound phenylalanine to distinguish metabolic vs. abiotic losses .
Q. How should researchers prepare and store L-Phenylalanine (13C9,D8,15N) for metabolic tracing studies?
- Methodological Answer : Stock solutions are typically prepared in methanol (0.25–4 mg/mL) and stored at -20°C to prevent degradation. For in vivo studies, sterile-filtered solutions in PBS or saline are administered at physiologically relevant doses (e.g., 50–100 mg/kg). Stability tests under varying pH (4–9) and temperature (-80°C to 25°C) are recommended to validate isotopic integrity over time .
Advanced Research Questions
Q. How can isotopic interference be minimized when using L-Phenylalanine (13C9,D8,15N) in multi-tracer experiments?
- Methodological Answer : In studies combining 13C, 15N, and D8 labels, overlapping isotopic envelopes may occur. High-resolution mass spectrometry (HRMS) with a resolving power >30,000 (FWHM) is critical to resolve 13C9 (Δm = 0.099) from natural D8 isotopologues. Computational tools like Skyline or XCalibur aid in deconvoluting spectra, while adjusting collision energy (CE) minimizes cross-talk between transitions .
Q. What experimental designs address discrepancies in 15N retention observed during phenylalanine metabolism?
- Methodological Answer : Discrepancies arise from nitrogen scavenging by competing pathways (e.g., transamination). To mitigate this, use auxotrophic microbial strains lacking phenylalanine hydroxylase or supplement media with 15N-labeled glutamic acid to trace nitrogen redistribution. Kinetic modeling of isotopic dilution, paired with time-course sampling, quantifies exchange rates and identifies rate-limiting steps .
Q. How can researchers optimize the synthesis of isotope-labeled peptides using L-Phenylalanine (13C9,D8,15N)?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) protocols require Fmoc-protected L-Phenylalanine (13C9,15N) to ensure regioselective incorporation. Coupling efficiency is enhanced using HATU/DIPEA in DMF, with microwave-assisted heating (50°C, 10 min). Post-synthesis, MALDI-TOF MS with isotopic pattern analysis verifies label retention, while HPLC purification (C18 column, 0.1% TFA gradient) removes truncated sequences .
Q. What strategies validate the absence of matrix effects when using L-Phenylalanine (13C9,D8,15N) in complex biological samples?
- Methodological Answer : Post-column infusion assays during LC-MS/MS method development identify ion suppression zones. For serum analysis, stripped serum (methanol/water-precipitated) spiked with SIL-IS at 4,000 ng/ml validates linearity (1–500 ng/ml) and precision (CV <15%). Parallel analysis in unstripped serum with a 5:4.9:0.1 (serum:water:methanol) dilution ratio confirms method robustness against lipid/protein interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
